4-(2,3-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine
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Overview
Description
4-(2,3-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Mechanism of Action
Target of Action
The primary target of 4-(2,3-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division and has been implicated in various types of cancer .
Mode of Action
The compound interacts with AURKA by inhibiting its activity . This inhibition reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of this kinase .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, specifically causing an accumulation of cells in the G2/M phase . This is due to AURKA’s role in the regulation of mitosis, the process of cell division . The compound’s action also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, indicating the induction of apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s ability to inhibit aurka in human colon cancer cells suggests it can be absorbed and distributed to the site of action .
Result of Action
The compound’s action results in reduced clonogenicity, or the ability of cells to form colonies, indicating a decrease in cell proliferation . It also induces caspase-mediated apoptotic cell death, leading to a reduction in the number of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine typically involves the condensation of appropriate aromatic aldehydes with guanidine derivatives under controlled conditions. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with guanidine carbonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(2,3-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for novel materials.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol: Similar structure but with different substituents, showing selective inhibition of Aurora kinase A.
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, with methoxy groups at the 3 and 4 positions.
Uniqueness
4-(2,3-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities. Its ability to selectively inhibit certain kinases makes it a valuable compound for targeted cancer therapy research.
Properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)-6-phenylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-22-16-10-6-9-13(17(16)23-2)15-11-14(20-18(19)21-15)12-7-4-3-5-8-12/h3-11H,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNXZSPEVQMLBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC(=NC(=C2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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